molecular formula C9H16Cl2N2S B2467163 4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride CAS No. 2361645-29-4

4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride

Cat. No. B2467163
CAS RN: 2361645-29-4
M. Wt: 255.2
InChI Key: JTURFXFPXQCQEI-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Piperidine-based 1,3-thiazole derivatives, including compounds structurally related to 4-Methyl-2-piperidin-2-yl-1,3-thiazole, have demonstrated significant antimicrobial properties. For instance, a study by Venkatesan & Maruthavanan (2012) showed the potential of these compounds as antimicrobial agents.

  • Antifungal Efficacy : Similarly, the thiazole and piperidine compounds have been researched for their antifungal activities. Research by Nam, Choi, & Choi (2011) highlighted their effectiveness against phytopathogenic fungi, indicating a potential for agricultural applications.

Cardiovascular and Neurological Research

  • Anti-Arrhythmic Properties : In cardiovascular research, some piperidine-based 1,3-thiazole derivatives have shown significant anti-arrhythmic activity. The study by Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla (2009) explores this aspect in detail.

  • Cancer Research : Thiazole derivatives have been studied for their anticancer properties. For instance, Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, which could include compounds similar to 4-Methyl-2-piperidin-2-yl-1,3-thiazole.

Insecticidal Applications

  • Insecticidal Activities : The synthesis and insecticidal activity of novel piperidine thiazole compounds have been studied, highlighting their potential in pest control. Ding et al. (2019) in their research detailed this aspect, showing the efficacy of these compounds against armyworms (Ding et al., 2019).

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds like 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one have been explored, contributing to the understanding of the structural properties of related thiazole compounds (Manimaran, Sethusankar, Ganesan, & Ananthan, 2014).

Other Applications

  • Dopamine Receptor Binding : Research into 4-heterocyclylpiperidines as ligands at the human dopamine D4 receptor indicates the potential neurological implications of thiazole-piperidine compounds (Rowley et al., 1997).

Future Directions

The future directions in the research and development of piperidine derivatives, including “4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

4-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTURFXFPXQCQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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